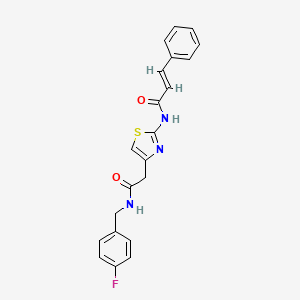
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-based compounds are a significant class of heterocyclic compounds that have been associated with various biological activities . They are often used in drug development due to their diverse biological properties, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
Thiazole derivatives can be synthesized through several methods. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with a substituted thiourea in the presence of a solvent like ethanol .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can vary widely depending on the specific substituents present in the compound. For instance, certain thiazole derivatives have been found to display potent antibacterial activity when used in conjunction with cell-penetrating peptides .Physical and Chemical Properties Analysis
The physical and chemical properties of a thiazole derivative would depend on its specific structure. For instance, a compound similar to the one you’re asking about, 4-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine, is a solid with a molecular weight of 318.80 .Applications De Recherche Scientifique
Photodynamic Therapy Applications
The synthesis and characterization of new compounds related to thiazol derivatives, including potential applications in photodynamic therapy (PDT), have been explored. The study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative with high singlet oxygen quantum yield, important for Type II photosensitizers in the treatment of cancer through PDT. The compound's favorable fluorescence properties and photodegradation quantum yield make it a promising candidate for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research into Co(II) complexes of thiazol derivatives, such as those described by Vellaiswamy and Ramaswamy (2017), showcases their potential in anticancer applications. These complexes demonstrated significant in vitro cytotoxicity against human breast cancer cell lines, suggesting their utility as anticancer agents. The study highlights the importance of structural elements in influencing anticancer activity and opens avenues for further exploration in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Chemical Characterization
The chemical synthesis and characterization of related compounds, such as those detailed by Manolov, Ivanov, and Bojilov (2021), provide foundational knowledge for understanding the properties and potential applications of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide. These studies offer insights into the compound's structure and potential reactivity, which are crucial for its application in various scientific research fields (Manolov, Ivanov, & Bojilov, 2021).
Fluorescence Properties for Optoelectronic Applications
Woodward et al. (2017) explored the synthesis, electrochemical, and photophysical characterization of thiazolothiazole derivatives, demonstrating strong fluorescence and reversible electrochromism. Such properties are valuable for multifunctional optoelectronic applications, electron transfer sensing, and other photochemical uses. The study underscores the potential of thiazol derivatives in developing advanced materials for technological applications (Woodward et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a specific thiazole derivative would depend on its exact structure and properties. For example, 4-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-17-9-6-16(7-10-17)13-23-20(27)12-18-14-28-21(24-18)25-19(26)11-8-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)(H,24,25,26)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVIVXPFCIFRZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
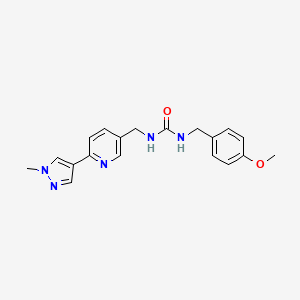
![N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2806790.png)
![methyl 4-{[(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2806791.png)
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2806792.png)
![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)

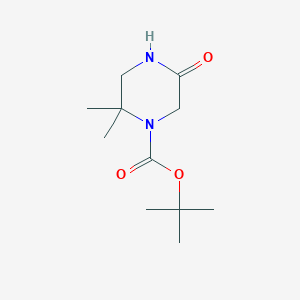
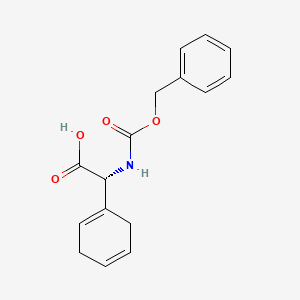
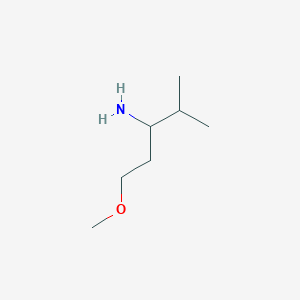
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)

![(Z)-ethyl 2-((2-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2806807.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806810.png)
